molecular formula C16H24N2O B3853304 1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide

1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide

Cat. No.: B3853304
M. Wt: 260.37 g/mol
InChI Key: CSXYAMUTKFQXOY-UHFFFAOYSA-N
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Description

1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with phenylbutan-2-yl groups. The synthetic routes often include:

    Cyclization Reactions: These reactions involve the formation of the piperidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Substitution of hydrogen atoms in the piperidine ring with phenylbutan-2-yl groups.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions.

Industrial production methods may involve multi-step synthesis processes, including purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in certain bacterial species, leading to the disruption of DNA replication and bacterial cell death. This makes it a potential candidate for the development of new antibacterial agents .

Comparison with Similar Compounds

1-(4-Phenylbutan-2-yl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant properties.

    Evodiamine: Exhibits anticancer properties.

    Matrine: Known for its anti-inflammatory effects.

Properties

IUPAC Name

1-(4-phenylbutan-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13(7-8-14-5-3-2-4-6-14)18-11-9-15(10-12-18)16(17)19/h2-6,13,15H,7-12H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXYAMUTKFQXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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